5-Nitropyridine-2,4-diamine
Overview
Description
5-Nitropyridine-2,4-diamine is a chemical compound with the molecular formula C5H6N4O2 .
Synthesis Analysis
The synthesis of 5-Nitropyridine-2,4-diamine involves a series of reactions. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP), a compound related to 5-Nitropyridine-2,4-diamine, was elucidated by single-crystal X-ray diffraction analysis. It belongs to a monoclinic system with centrosymmetric space group P2 1 / n .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
- Application Summary : Nitropyridines, including 5-Nitropyridine-2,4-diamine, are used in the synthesis of a variety of chemical compounds. They are particularly useful in the construction of the pyridine ring and for its substitution, which is important in the structures of many natural products, pharmaceutical and agro-chemical compounds .
- Methods of Application/Experimental Procedures : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Results/Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
Future Directions
The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This suggests that the development of new synthetic methods for 5-Nitropyridine-2,4-diamine and its derivatives could be a promising future direction.
properties
IUPAC Name |
5-nitropyridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBHXFMYNOLWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618330 | |
Record name | 5-Nitropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitropyridine-2,4-diamine | |
CAS RN |
2586-99-4 | |
Record name | 5-Nitropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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